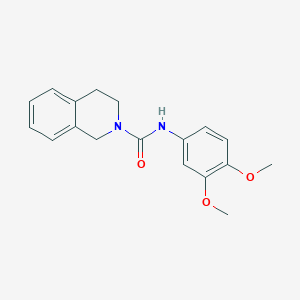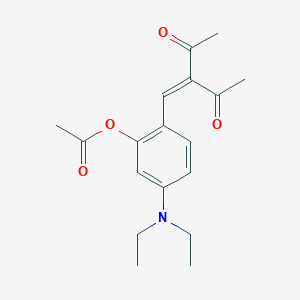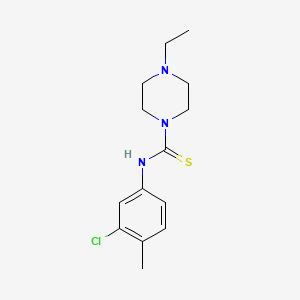
5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methylbenzyl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methylbenzyl)-2-thiophenecarboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methylbenzyl)-2-thiophenecarboxamide involves the inhibition of certain enzymes and pathways that are involved in cell growth and proliferation. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, this compound can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methylbenzyl)-2-thiophenecarboxamide has been shown to have other biochemical and physiological effects. It has been shown to modulate the immune system by increasing the production of certain cytokines and chemokines, which can enhance the immune response. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methylbenzyl)-2-thiophenecarboxamide in lab experiments is its ability to inhibit cancer cell growth, making it a potential candidate for the development of anticancer drugs. However, one limitation is its complex synthesis process, which requires expertise in organic chemistry. Additionally, further studies are needed to determine its safety and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the study of 5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methylbenzyl)-2-thiophenecarboxamide. One direction is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to determine its safety and efficacy in vivo, as well as its potential use in combination with other anticancer drugs. Furthermore, its potential use as a neuroprotective agent and immune modulator should be explored in more detail. Finally, its potential use in other fields, such as materials science and catalysis, should also be investigated.
Conclusion:
In conclusion, 5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methylbenzyl)-2-thiophenecarboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method is complex, and it has been shown to have anticancer properties, as well as other biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for its study, including the development of more efficient synthesis methods and the exploration of its potential use in other fields.
Synthesemethoden
The synthesis method of 5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methylbenzyl)-2-thiophenecarboxamide involves the reaction of 3-hydroxy-3-methyl-1-butyn-1-ol with 4-methylbenzylamine to form an intermediate, which is then reacted with 2-thiophenecarboxylic acid chloride to obtain the final product. The synthesis process is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methylbenzyl)-2-thiophenecarboxamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have anticancer properties and can inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been studied for its potential use as a neuroprotective agent, as well as for its ability to modulate the immune system.
Eigenschaften
IUPAC Name |
5-(3-hydroxy-3-methylbut-1-ynyl)-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S/c1-13-4-6-14(7-5-13)12-19-17(20)16-9-8-15(22-16)10-11-18(2,3)21/h4-9,21H,12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUUQGSRXAGNBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=C(S2)C#CC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methylbenzyl)-2-thiophenecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[N-(2-chlorobenzoyl)ethanehydrazonoyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B5807047.png)

methanone](/img/structure/B5807052.png)
![[3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B5807055.png)

![4-bromo-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5807076.png)


![5-[(4-carboxyphenoxy)methyl]-2-furoic acid](/img/structure/B5807120.png)


![5,7-dimethyl-3-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5807136.png)